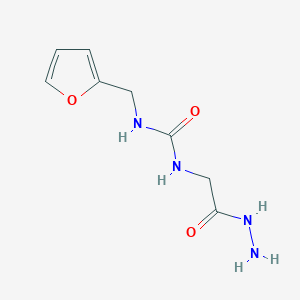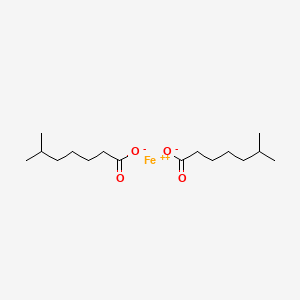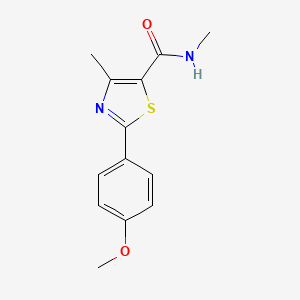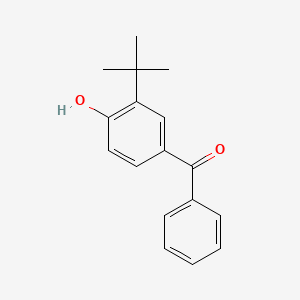
4-BENZOYL-2-TERT-BUTYLPHENOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BENZOYL-2-TERT-BUTYLPHENOL is an organic compound with the molecular formula C17H20O2 It is known for its unique structure, which includes a tert-butyl group, a hydroxyphenyl group, and a phenyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-2-TERT-BUTYLPHENOL typically involves the reaction of 3-tert-butyl-4-hydroxybenzaldehyde with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-2-TERT-BUTYLPHENOL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
4-BENZOYL-2-TERT-BUTYLPHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant properties and its role in inhibiting certain enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 4-BENZOYL-2-TERT-BUTYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes to modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Similar in structure but with a propionate group instead of a methanone core.
Morpholine (3,5-di-tert-butyl-4-hydroxyphenyl)methanone: A derivative with a morpholine group, used for its anxiolytic properties.
Uniqueness
4-BENZOYL-2-TERT-BUTYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl and hydroxyphenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
16928-03-3 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(3-tert-butyl-4-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-11-13(9-10-15(14)18)16(19)12-7-5-4-6-8-12/h4-11,18H,1-3H3 |
InChI Key |
UEAPCHXAHIUTLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 5-methyl-3-[(trimethylsilyl)ethynyl]-1H-indazole-1-carboxylate](/img/structure/B8699405.png)
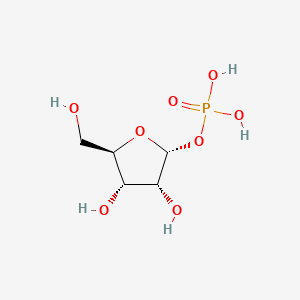
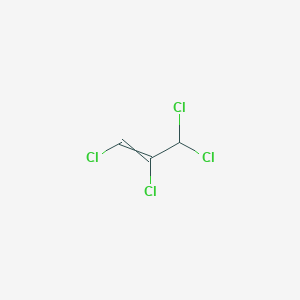
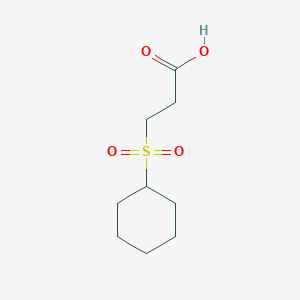
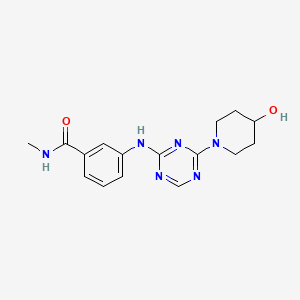
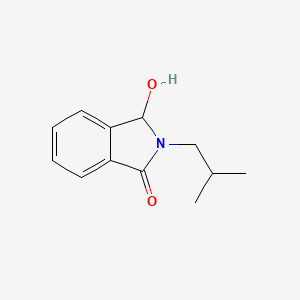
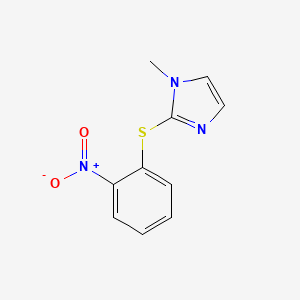
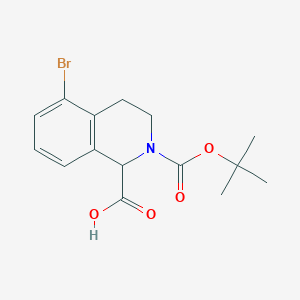

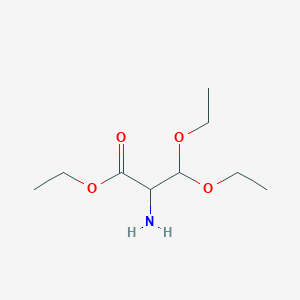
![5-Methylaminomethylthieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B8699475.png)
